N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-13-11-15(6-8-17(13)25-2)28(23,24)19-16-12-14(5-7-18(16)26-3)20-9-4-10-27(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFUGMGTBVRMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase. By interacting with this target, the compound can influence cell proliferation and growth.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its interaction with CDK2. By inhibiting CDK2, the compound could disrupt the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell cycle progression. By inhibiting CDK2, the compound could prevent cells from entering the S phase of the cell cycle, potentially leading to a decrease in cell proliferation and growth.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound characterized by its complex structure, which includes an isothiazolidine moiety and methoxyphenyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.52 g/mol. The structure can be broken down into several key components:
- Isothiazolidine Ring : This cyclic structure contributes to the compound's biological activity.
- Methoxy Groups : The presence of methoxy groups enhances solubility and may influence the compound's interaction with biological targets.
- Sulfonamide Group : Characteristic of this class of compounds, the sulfonamide group is often associated with antibacterial properties.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. The unique structure of this compound suggests it may inhibit bacterial growth by interfering with folate synthesis, similar to other sulfonamides. Preliminary studies have shown promising results against various bacterial strains, although specific data on this compound is limited.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. The isothiazolidine moiety has been linked to cytotoxic effects in cancer cell lines. For instance, a study demonstrated that derivatives of isothiazolidine exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity could be attributed to the compound's ability to target specific cellular pathways involved in tumor proliferation.
Insecticidal Activity
Emerging research points to the insecticidal properties of related compounds in the benzodioxole family. Although direct studies on this specific sulfonamide are scarce, compounds with similar structures have shown larvicidal activity against mosquito larvae, indicating potential applications in vector control for diseases like dengue and Zika virus.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds or structural analogs:
- Antimicrobial Activity : A study evaluating a series of sulfonamides reported that modifications at the methoxy position significantly enhanced antibacterial efficacy against Gram-positive bacteria .
- Cytotoxicity in Cancer Cells : Research on isothiazolidine derivatives indicated that these compounds could induce apoptosis in human cancer cell lines, suggesting that this compound may share similar mechanisms .
- Insecticidal Properties : A related benzodioxole acid was shown to exhibit larvicidal activity against Aedes aegypti with LC50 values indicating effective doses for pest control .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group likely inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cellular Interaction : The isothiazolidine ring may interact with cellular targets involved in apoptosis pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
